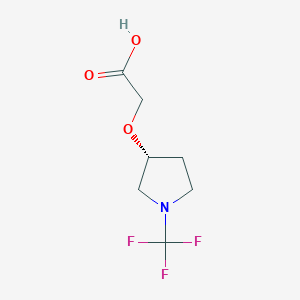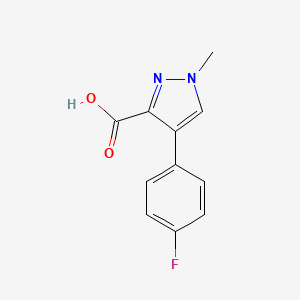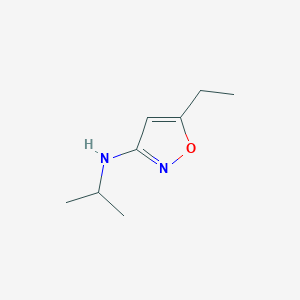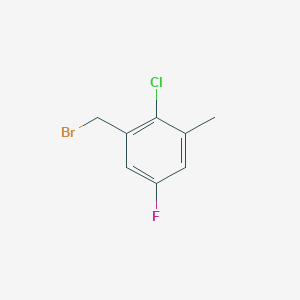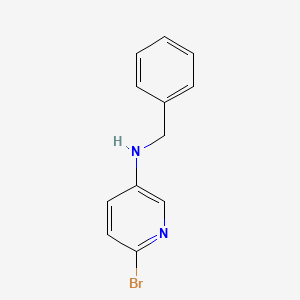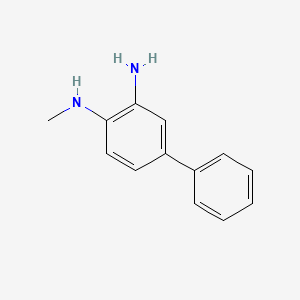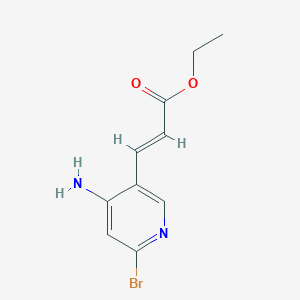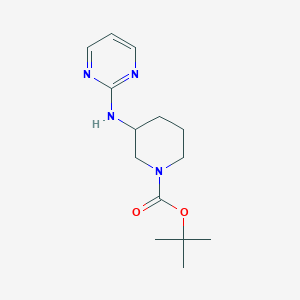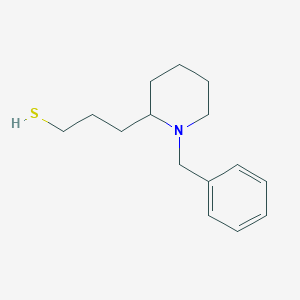
3-(1-Benzylpiperidin-2-yl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpiperidin-2-yl)propane-1-thiol is an organic compound that features a piperidine ring substituted with a benzyl group at the nitrogen atom and a thiol group at the end of a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)propane-1-thiol typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Propane Chain: The benzylpiperidine is then reacted with 3-chloropropanethiol in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzylpiperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers or thioesters.
Reduction: Formation of reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzylpiperidin-2-yl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of thiol-based redox biology.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers with enhanced stability.
Wirkmechanismus
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. The benzylpiperidine moiety may also interact with receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)propane-1-thiol
- 3-(1-Benzylpiperidin-3-yl)propane-1-thiol
- 3-(1-Benzylpiperidin-2-yl)propane-1-ol
Uniqueness
3-(1-Benzylpiperidin-2-yl)propane-1-thiol is unique due to the specific positioning of the thiol group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where thiol reactivity is crucial.
Eigenschaften
Molekularformel |
C15H23NS |
|---|---|
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-2-yl)propane-1-thiol |
InChI |
InChI=1S/C15H23NS/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2 |
InChI-Schlüssel |
UTOFYKGMUUXFQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCCS)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



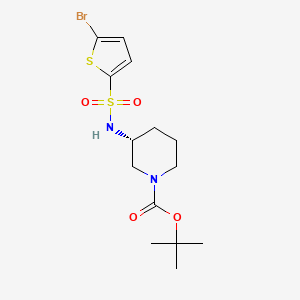
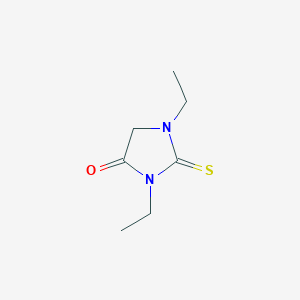
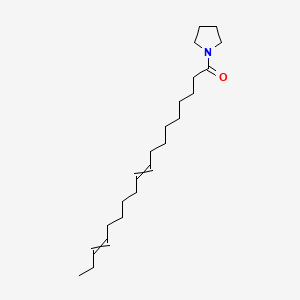
![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
